Isoquinoline, 1-methoxy-3-methyl-
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Overview
Description
Isoquinoline, 1-methoxy-3-methyl- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their presence in many natural alkaloids and their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline derivatives can be synthesized through various methods. One common method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, where isoquinoline is isolated by fractional crystallization of the acid sulfate . More rapid routes have been developed, such as selective extraction exploiting the basicity of isoquinoline compared to quinoline .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions include various substituted isoquinolines, isoquinoline N-oxides, and tetrahydroisoquinolines .
Scientific Research Applications
Isoquinoline, 1-methoxy-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes and its presence in natural alkaloids.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline, 1-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. For example, isoquinoline alkaloids can inhibit enzymes, modulate receptor activity, and interfere with DNA replication . These interactions result in diverse biological effects, such as anticancer and neuroprotective activities .
Comparison with Similar Compounds
Isoquinoline, 1-methoxy-3-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer with similar chemical properties but different biological activities.
1-Methylisoquinoline: Another isoquinoline derivative with different substitution patterns and biological effects.
3-Methylisoquinoline: Similar in structure but with different functional groups and reactivity.
Isoquinoline, 1-methoxy-3-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activities.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)11(12-8)13-2/h3-7H,1-2H3 |
InChI Key |
CWGLJPKJZIKGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)OC |
Origin of Product |
United States |
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